N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with 3,5-diphenylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of these enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of substituents in this compound contributes to its distinct properties and potential as a therapeutic agent.
Properties
Molecular Formula |
C26H22N4 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C26H22N4/c1-18-13-14-22(15-19(18)2)28-25-16-24(21-11-7-4-8-12-21)29-26-23(17-27-30(25)26)20-9-5-3-6-10-20/h3-17,28H,1-2H3 |
InChI Key |
SAKFCLVSDVYPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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